molecular formula C19H28N2O3S B6754352 N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide

Cat. No.: B6754352
M. Wt: 364.5 g/mol
InChI Key: DPCKTDXRHHJJMQ-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a thiolane ring with a carboxamide functional group

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-21(19(22)18-9-11-25(23,24)15-18)14-17-8-10-20(13-17)12-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKTDXRHHJJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Thiolane Ring Formation: The thiolane ring is introduced through a cyclization reaction involving a dithiolane precursor.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiolane ring, using reagents like alkyl halides or nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), often in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-1,1-dioxothiolane-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-1,1-dioxothiolane-3-carboxamide
  • N-[(1-benzylpyrrolidin-3-yl)methyl]-N-propyl-1,1-dioxothiolane-3-carboxamide

Uniqueness

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethyl-

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